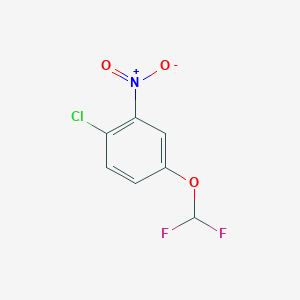
1-Chloro-4-(difluoromethoxy)-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(difluoromethoxy)-2-nitrobenzene is a useful research compound. Its molecular formula is C7H4ClF2NO3 and its molecular weight is 223.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
1-Chloro-4-nitrobenzene and its derivatives play a significant role in catalysis and chemical synthesis. For example, L. Hui-ping (2005) demonstrated the catalytic synthesis of 1,2-Dichloro-4-nitrobenzene, a derivative of 1-chloro-4-nitrobenzene, using a tower reactor and Lewis acid catalysts. This process yielded higher results than traditional flask reactors (L. Hui-ping, 2005). Similarly, J. J. Blanksma and P. Fohr (2010) explored the interaction of 1‐chloro‐2‐cyano‐4‐nitrobenzene and 1‐chloro‐4‐nitrobenzene with sodium glycolate and sodium glycerolate, leading to the substitution of the chlorine atom in these compounds (Blanksma & Fohr, 2010).
Microbial Degradation and Environmental Applications
M. Shah (2014) reported on the bacterial degradation of 1-chloro-4-nitrobenzene, highlighting its use as a carbon, nitrogen, and energy source for specific bacterial strains. This research has implications for environmental bioremediation (Shah, 2014).
Electrochemical Applications
The electrochemical properties of 1-chloro-4-nitrobenzene derivatives have been studied by Peng Du and D. Peters (2010), providing insights into electrosynthetic routes for specific benzene derivatives (Du & Peters, 2010). Furthermore, Odoom Jibrael Kingsford et al. (2018) developed a sensitive electrochemical sensor for detecting 1-chloro-4-nitrobenzene, highlighting its environmental monitoring applications (Kingsford et al., 2018).
Zeolite Catalysis
R. Claridge et al. (1999) demonstrated the use of zeolites in the catalysis of aromatic nitrations, including 1-chloro-4-nitrobenzene, providing near-quantitative yields and improved regioselectivity (Claridge et al., 1999).
Derivative Synthesis and Chemical Reactions
A. M. Sipyagin et al. (2004) prepared new derivatives of 1-chloro-2-nitrobenzene, leading to various nucleophilic substitution reactions and synthetic possibilities (Sipyagin et al., 2004). E. M. van der Aar et al. (1997) studied the structure-activity relationships of 4-substituted 1-chloro-2-nitrobenzenes, revealing insights into their chemical behavior (van der Aar et al., 1997).
Safety and Hazards
Propiedades
IUPAC Name |
1-chloro-4-(difluoromethoxy)-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO3/c8-5-2-1-4(14-7(9)10)3-6(5)11(12)13/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFJOKOAYBGSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
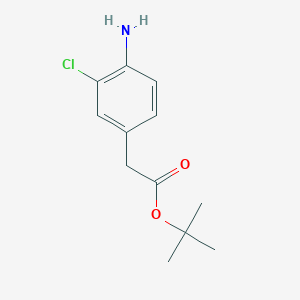
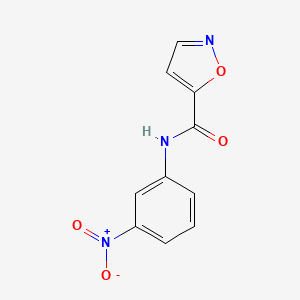

![2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride](/img/structure/B2547031.png)
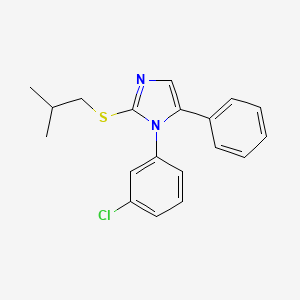
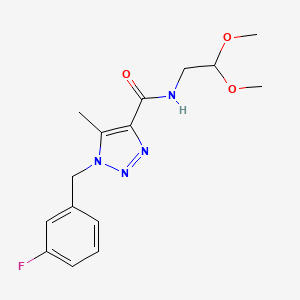
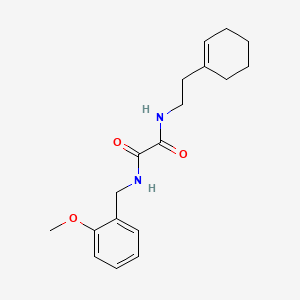
![2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2547039.png)
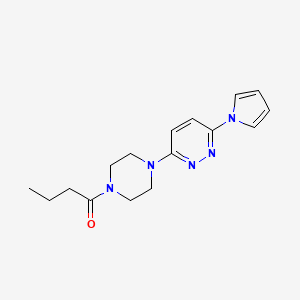
![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2547043.png)
![Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2547044.png)

![2-((3-Phenylimidazo[1,5-a]pyridin-1-yl)methylene)malonic acid](/img/structure/B2547047.png)
![2-(5-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2547048.png)
